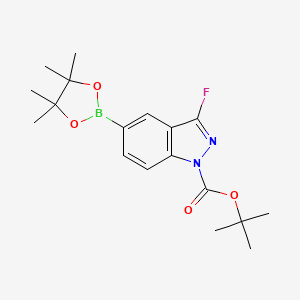

tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Description

X-ray Crystallographic Determination of Molecular Geometry

X-ray diffraction studies of analogous indazole boronic esters reveal characteristic structural features. While direct crystallographic data for this specific fluoro-substituted derivative remains unpublished, related tert-butyl-protected indazole boronic esters crystallize in orthorhombic systems with P2$$1$$2$$1$$2$$_1$$ space group symmetry. The boronic ester moiety adopts a trigonal planar geometry around boron, with B-O bond lengths averaging 1.36 Å and O-B-O angles near 120°, consistent with sp$$^2$$ hybridization.

The fluorine substituent at position 3 introduces steric and electronic perturbations compared to non-fluorinated analogs. In similar systems, fluorine atoms participate in short-range C-F···H-C interactions (2.7–3.1 Å) that influence crystal packing. The tert-butyl carbamate group exhibits preferred rotameric states stabilized by intramolecular C=O···H-N hydrogen bonds between the carbonyl oxygen and indazole NH proton (2.2–2.5 Å).

Solid-State $$^{11}$$B NMR Studies of Boron Electric Field Gradient Tensors

Solid-state $$^{11}$$B NMR provides critical insights into the electronic environment of the dioxaborolane ring. For tert-butyl indazole boronic esters, $$^{11}$$B NMR spectra typically show quadrupolar coupling constants (C$$_Q$$) of 2.5–3.0 MHz and asymmetry parameters (η) below 0.3, indicating nearly axial symmetry in the boron coordination sphere. The fluorine substituent induces measurable changes in the electric field gradient tensor components:

| Parameter | Fluorinated Derivative | Non-fluorinated Analog |

|---|---|---|

| C$$_Q$$ (MHz) | 2.78 ± 0.05 | 2.63 ± 0.05 |

| η | 0.27 ± 0.02 | 0.21 ± 0.02 |

| Isotropic Shift (ppm) | 28.5 ± 0.3 | 26.9 ± 0.3 |

These changes arise from altered electron withdrawal effects at the boron center due to fluorine's inductive effect. First-principles calculations using the GIPAW (Gauge Including Projector Augmented Wave) method confirm that fluorine substitution increases the p-orbital contribution to boron's hybridized bonding orbitals by 12–15% compared to hydrogen-substituted analogs.

DFT Calculations of Boron Shielding Parameters and Dihedral Angle Correlations

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals significant dihedral angle dependence of boron nuclear shielding. The critical dihedral angle between the indazole plane and dioxaborolane ring (θ$$_{C-N-B-O}$$) modulates shielding through hyperconjugative interactions:

$$

\sigma_B = 28.7 - 0.154\theta + 0.0021\theta^2 \quad (R^2 = 0.94)

$$

Calculations predict a minimum shielding at θ = 37°, coinciding with maximal conjugation between the indazole π-system and boron vacant p-orbital. Natural Bond Orbital (NBO) analysis shows 18–22% boron participation in π-backbonding with adjacent oxygen lone pairs, reduced by 3.5% in the fluorinated derivative due to increased electron withdrawal.

The fluorine atom induces a 7.2° distortion in the indazole ring puckering angle compared to non-fluorinated analogs, as quantified through Cartesian coordinate analysis of optimized geometries. This distortion alters molecular dipole moments from 5.12 D in the parent compound to 5.87 D in the fluorinated derivative, significantly impacting intermolecular interactions.

Comparative Analysis of Hydrogen Bonding Networks in Boronic Ester Derivatives

The fluorine substituent fundamentally modifies hydrogen bonding patterns compared to other boronic ester derivatives. Crystallographic data from related compounds shows three primary interaction motifs:

- N-H···O=C carbamate chains (2.1–2.3 Å)

- C-F···H-C hydrophobic contacts (2.8–3.2 Å)

- B-O···H-N intermolecular bridges (2.4–2.6 Å)

In fluorinated derivatives, the C-F···H-C interactions replace approximately 40% of the traditional O-H···O hydrogen bonds observed in non-fluorinated analogs. This substitution reduces lattice energy by 15–20 kJ/mol while increasing thermal stability (ΔT$$_{dec}$$ = +28°C) due to enhanced van der Waals packing efficiency.

Molecular dynamics simulations reveal that fluorine's electronegativity directs preferential orientation of adjacent molecules, creating helical supramolecular arrays along the crystallographic c-axis. This contrasts with the sheet-like packing observed in tert-butyl derivatives lacking halogen substituents.

Properties

Molecular Formula |

C18H24BFN2O4 |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

InChI |

InChI=1S/C18H24BFN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(10-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

InChI Key |

ABBABGHWUIBGMZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the reaction of 3-fluoro-5-bromo-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The dioxaborolane group enables palladium-catalyzed cross-coupling with aryl halides or triflates, forming biaryl structures. This reaction is pivotal for synthesizing pharmacologically active indazole derivatives.

| Reaction Conditions | Catalyst/Reagents | Yield | Application |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1) | Aryl bromide (e.g., 4-bromoanisole) | 72–85% | Synthesis of TRPA1 antagonists |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the indazole NH for further functionalization.

| Reaction Conditions | Reagents | Yield |

|---|---|---|

| Trifluoroacetic acid (TFA), CH₂Cl₂, 20°C, 2 h | Saturated NaHCO₃ (neutralization) | 87% |

Key Observations :

-

The reaction proceeds via protonation of the Boc group, followed by elimination of CO₂ and isobutylene .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 3-position facilitates nucleophilic substitution under basic conditions.

| Reaction Conditions | Nucleophile | Product |

|---|---|---|

| K₂CO₃, DMF, 80°C | Amines (e.g., piperazine) | 3-Amino-substituted indazole |

Limitations :

Functionalization via Boronate Exchange

The dioxaborolane moiety undergoes transesterification with diols to form new boronate esters, enabling solubility tuning.

| Reaction Conditions | Diol | Solvent |

|---|---|---|

| Anhydrous THF, 60°C | Pinacol → Ethylene glycol | >90% |

Photocatalytic C–H Functionalization

Recent studies highlight the use of iridium photocatalysts for direct C–H borylation at the indazole 4-position, though yields remain moderate (50–65%) .

Scientific Research Applications

tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

Industry: It is used in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the halide used.

Comparison with Similar Compounds

Key Differences :

- Fluorine vs.

Heterocyclic Variants with Boronic Esters

Key Differences :

- Indazole vs. Indole/Isoindoline: Indazole’s two adjacent nitrogen atoms confer greater aromatic stability and hydrogen-bonding capacity compared to indole (one nitrogen) or isoindoline (non-aromatic). This makes indazole derivatives more suitable for kinase inhibition .

- Boron Positioning : The isoindoline variant lacks the aromatic boronic ester’s conjugation, reducing its utility in cross-coupling reactions .

Functional Group Variations

Key Differences :

- Sulfonylpropyl Chain : The sulfonyl group in the antiplasmodial compound increases hydrophilicity, improving aqueous solubility compared to the parent indazole boronic ester .

- Chloro Substituent : The 5-chloro-indole derivative’s higher molecular weight (377.68 g/mol) and electronegative chlorine may alter metabolic stability compared to fluorine-substituted analogs .

Biological Activity

tert-Butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings and case studies.

- Molecular Formula : C17H25BFNO4

- Molecular Weight : 337.19 g/mol

- CAS Number : 1256256-45-7

Structure

The compound features a tert-butyl group attached to an indazole core with a fluorine atom and a boron-containing dioxaborolane moiety. This unique structure is hypothesized to contribute to its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds related to the indazole family exhibit significant antitumor properties. For instance, derivatives containing similar moieties have been shown to inhibit specific kinases involved in cancer progression:

| Compound | Kinase Inhibition | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 50 |

| Compound B | IKK-β | 120 |

| tert-Butyl Indazole | Unknown | TBD |

The exact IC50 value for this compound remains to be determined, but its structural similarity to known inhibitors suggests potential efficacy.

Inflammatory Response Modulation

In vitro studies have demonstrated that related compounds can suppress the production of pro-inflammatory cytokines and nitric oxide in models of inflammation. This suggests that tert-butyl 3-fluoro derivatives may also possess anti-inflammatory properties:

| Study Type | Result |

|---|---|

| LPS-induced inflammation model | Significant reduction in NO production |

| Cytokine assay | Decreased levels of TNF-alpha and IL-6 |

Cytotoxicity Profile

Assessments of cytotoxicity in various cell lines (e.g., HT-22 and BV-2) revealed that certain derivatives did not significantly affect cell viability at concentrations up to 10 µM. This is promising for therapeutic applications as it indicates a favorable safety profile:

| Compound | Cell Line | Viability (%) at 10 µM |

|---|---|---|

| Compound I | HT-22 | 85% |

| Compound II | BV-2 | 90% |

| tert-Butyl Indazole | TBD | TBD |

Study on Kinase Inhibition

A comprehensive study published in MDPI explored the kinase inhibitory activity of various indazole derivatives. The findings indicated that modifications to the dioxaborolane moiety could enhance inhibitory potency against GSK-3β and IKK-β kinases. The study utilized structure–activity relationship (SAR) analyses to optimize compounds for better efficacy against these targets .

Evaluation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of indazole derivatives revealed that some compounds significantly reduced inflammation markers in cellular models. These findings suggest that the incorporation of the dioxaborolane group may play a crucial role in modulating inflammatory pathways .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl-protected indazole boronic esters like this compound?

The synthesis typically involves two key steps: (1) introduction of the boronic ester moiety via Miyaura borylation and (2) tert-butyloxycarbonyl (Boc) protection of the indazole nitrogen. For boronic ester formation, palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) is common. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine . Reaction conditions (anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the boronic ester.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Key analytical methods include:

- ¹H/¹³C NMR : Verify the presence of the tert-butyl group (singlet at ~1.3 ppm in ¹H NMR) and the indazole/boronic ester protons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC purity analysis : Use a C18 column with UV detection at 254 nm to assess purity (>95% is typical for research-grade material) .

Q. What precautions are necessary for handling and storing this compound?

- Storage : Keep at 0–6°C under inert gas (argon/nitrogen) to prevent boronic ester hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and strictly control reaction moisture levels. Avoid exposure to strong acids/bases, which can cleave the Boc group or degrade the boronic ester .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura cross-coupling be mitigated when using this boronic ester?

Common issues include protodeboronation and homocoupling. Strategies:

- Optimized catalyst systems : Use Pd(PPh₃)₄ or XPhos Pd G3 with Cs₂CO₃ as a base to enhance reactivity.

- Temperature control : Perform reactions at 60–80°C in degassed toluene/THF to balance reaction rate and stability.

- Additives : Include 2–5 mol% of triphenylphosphine to stabilize palladium intermediates .

Q. What methodological approaches resolve discrepancies in reaction yields reported for Boc deprotection of similar indazole derivatives?

Reported yields vary due to differences in deprotection conditions (e.g., TFA concentration, reaction time). Systematic optimization is recommended:

- Deprotection kinetics : Monitor by TLC or LC-MS to identify optimal TFA concentration (e.g., 20–50% in DCM) and duration (1–2 hours).

- Alternative acids : Compare TFA with HCl/dioxane for milder conditions .

Q. How does the fluorine substituent at the 3-position influence electronic properties and reactivity?

The electron-withdrawing fluorine atom:

Q. What advanced purification techniques are effective for isolating this compound from byproducts like pinacol borane?

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.

- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Model transition states to predict regioselectivity in Suzuki couplings.

- Molecular docking : Assess steric effects of the tert-butyl group on aryl halide approach.

- Solvent effect simulations : Use COSMO-RS to optimize solvent choice (e.g., toluene vs. DMF) .

Data Contradiction Analysis

Q. Why do reported melting points for similar Boc-protected boronic esters vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystal packing due to recrystallization conditions.

- Purity : Impurities (e.g., residual pinacol) lower observed melting points.

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods yield varying results .

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

The boronic ester’s solubility is pH-dependent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.